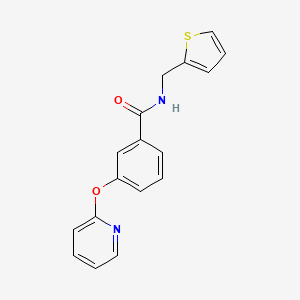

3-(pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide

Description

3-(Pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide is a benzamide derivative featuring a pyridyloxy substituent at the 3-position of the benzene ring and a thiophen-2-ylmethyl group attached to the amide nitrogen.

Properties

IUPAC Name |

3-pyridin-2-yloxy-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c20-17(19-12-15-7-4-10-22-15)13-5-3-6-14(11-13)21-16-8-1-2-9-18-16/h1-11H,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSJNDBVYIBZPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Formation of Pyridin-2-yloxy Intermediate: Pyridine-2-ol is reacted with a suitable halogenating agent to form pyridin-2-yloxy halide.

Formation of Thiophen-2-ylmethyl Intermediate: Thiophene is functionalized to introduce a methyl group, often through Friedel-Crafts alkylation.

Coupling Reaction: The pyridin-2-yloxy halide and thiophen-2-ylmethyl intermediate are coupled with a benzamide derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include key signaling pathways or metabolic enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns on the Benzamide Core

Target Compound vs. N-(Thiophen-2-ylmethyl)benzamide (CAS 4595-96-4)

- Key Difference : The absence of the pyridin-2-yloxy group in CAS 4595-96-4 simplifies the structure to a benzamide directly linked to a thiophen-2-ylmethyl group.

Target Compound vs. N-(Cyclopropylmethyl)-3-(pyridin-2-yloxy)benzamide (CAS 1796971-39-5)

- Key Difference : Replacement of the thiophen-2-ylmethyl group with a cyclopropylmethyl moiety.

- Impact: The cyclopropylmethyl group increases lipophilicity, which may improve membrane permeability but reduce solubility.

Heterocyclic Modifications

Target Compound vs. 3-(Pyridin-2-yloxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide (CAS 2034559-28-7)

- Key Difference : Incorporation of a methylsulfonyl-substituted azabicyclo[3.2.1]octane group instead of thiophen-2-ylmethyl.

- Impact : The bicyclic system introduces conformational rigidity and a sulfonyl group, which may enhance binding specificity to sterically constrained targets (e.g., enzymes or receptors) .

Target Compound vs. N-(3-(Prop-2-ynyloxy)pyridin-2-yl)benzamide (Compound 5, )

- Key Difference : A propargyloxy group replaces the pyridin-2-yloxy substituent.

Biological Activity

3-(pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide (CAS No. 1797860-59-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and specific activities, supported by relevant research findings.

The synthesis of this compound typically involves several steps:

- Formation of Pyridin-2-yloxy Intermediate : Pyridine-2-ol is reacted with a halogenating agent to form the pyridin-2-yloxy halide.

- Formation of Thiophen-2-ylmethyl Intermediate : Thiophene undergoes functionalization to introduce a methyl group.

- Coupling Reaction : The pyridin-2-yloxy halide is coupled with the thiophen-2-ylmethyl intermediate and a benzamide derivative under basic conditions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer progression, such as lipoxygenases (LOX). For instance, derivatives of thiadiazole bearing a pyridyl moiety have demonstrated cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), HT29 (colon cancer), and SKNMC (neuroblastoma) cells. The mechanism often involves the induction of apoptosis and inhibition of tyrosine kinase enzymes .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | PC3 | 12.5 | Apoptosis induction |

| Compound B | HT29 | 15.0 | Tyrosine kinase inhibition |

| This compound | SKNMC | TBD | TBD |

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Similar compounds have shown effectiveness against various bacterial strains, indicating potential as an antibiotic agent .

The biological activity of this compound is believed to be mediated through specific interactions with biological targets:

- Enzyme Inhibition : The compound may bind to enzymes involved in inflammatory pathways or cancer progression, thereby inhibiting their activity.

- Receptor Modulation : It may act on specific receptors, altering signaling pathways that lead to cellular responses such as apoptosis or growth inhibition.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- In vitro Studies : Research conducted on various cell lines has demonstrated significant cytotoxicity and enzyme inhibition, supporting its role as a lead compound for further development.

- In vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of related compounds, providing insights into their potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.